4-Bromo-2-(trifluoromethyl)quinoline
Overview
Description
4-Bromo-2-(trifluoromethyl)quinoline is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a bromine atom at the fourth position and a trifluoromethyl group at the second position on the quinoline ring system.
Synthesis Analysis
The synthesis of derivatives of 4-Bromo-2-(trifluoromethyl)quinoline has been explored through different methods. One approach involves the Sonogashira coupling reaction, which yields a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines with varying yields of 42–88% . Another method utilizes TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides to construct 4-bromo quinolines directly, which can then undergo further coupling or nucleophilic reactions . Additionally, the intramolecular Friedel–Crafts reaction of certain malononitrile derivatives has been reported to synthesize 4-amino-2-(trifluoromethyl)quinolines .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(trifluoromethyl)quinoline derivatives has been studied using various techniques, including X-ray crystallography. For instance, the crystal structure of a related compound, 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, has been determined, revealing a half-chair conformation of the six-membered ring and the presence of intermolecular hydrogen bonds .
Chemical Reactions Analysis
4-Bromo-2-(trifluoromethyl)quinoline and its derivatives can participate in various chemical reactions. They can be used as key intermediates for the synthesis of a wide range of functionalized compounds . The bromination of certain quinoline derivatives can lead to halocyclization and hydrolysis, forming new structures such as 2-bromomethyl-5-oxo-1,2 dihydro-5H-oxazolo[3,2-a]quinoline-4-carbaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-(trifluoromethyl)quinoline derivatives are influenced by their molecular structure. For example, the presence of the trifluoromethyl group can significantly affect the compound's reactivity and physical properties. The liquid crystal properties of some derivatives have been evaluated, with one compound displaying a monotropic nematic mesophase . The crystal structures of isomeric quinolines have been analyzed, highlighting the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their supramolecular arrangements .
Scientific Research Applications
Synthesis and Structural Elaboration : The compound can be synthesized through the cyclization-condensation of anilines and Et 4,4,4-trifluoroacetoacetate, leading to the formation of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be converted into 4-bromo-2-(trifluoromethyl)quinolines (Marull & Schlosser, 2003).
Chemical Reactivity : The compound demonstrates unique reactivity patterns, such as undergoing halogen/metal exchange and hydrogen/metal exchange when treated with butyllithium and lithium diisopropylamide, respectively. This reactivity enables further functionalization of the compound (Marull & Schlosser, 2003).
Applications in Cascade Cyclization : It can be used in cascade cyclization processes for the construction of difficult-to-access 4-bromo quinolines from simpler precursors. This process has implications in synthesizing diverse functionalized compounds (Jin et al., 2019).
Regioflexibility in Functionalization : Studies have shown that the compound can be used to explore regiochemical exhaustive functionalization reactions, which is significant for synthetic chemistry applications (Marull & Schlosser, 2004).
Photophysics and Biomolecular Binding : The compound has been studied for its photophysical properties and biomolecular binding characteristics, indicating potential applications in bioimaging and as probes for biological systems (Bonacorso et al., 2018).
Antimicrobial and Antimalarial Agents : Derivatives of 4-Bromo-2-(trifluoromethyl)quinoline have been synthesized and evaluated for antimicrobial and antimalarial activities, suggesting its potential in medicinal chemistry (Parthasaradhi et al., 2015).
Golgi-Localized Probes in Bioimaging : The compound has applications in bioimaging, particularly as Golgi-localized probes in various cell lines. This use is based on its strong intramolecular charge-transfer fluorescence with large Stokes shifts (Chen et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTGGNDDSKKPQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506043 | |
Record name | 4-Bromo-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)quinoline | |
CAS RN |
18706-25-7 | |
Record name | 4-Bromo-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-2-(TRIFLUOROMETHYL)QUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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